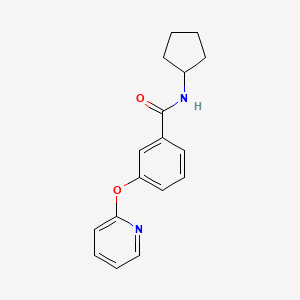

N-cyclopentyl-3-(pyridin-2-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-3-pyridin-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-17(19-14-7-1-2-8-14)13-6-5-9-15(12-13)21-16-10-3-4-11-18-16/h3-6,9-12,14H,1-2,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZVZFRRNDLHIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide and Its Derivatives

Established Synthetic Routes to N-cyclopentyl-3-(pyridin-2-yloxy)benzamide

The formation of the benzamide (B126) bond is a critical step in the synthesis of this compound. This transformation is typically achieved by the coupling of a carboxylic acid derivative with an amine. A common and effective method involves the reaction of the key intermediate, 3-(pyridin-2-yloxy)benzoic acid, with cyclopentylamine (B150401).

To facilitate this reaction, the carboxylic acid is often activated to increase its reactivity towards the amine. Standard peptide coupling reagents are frequently employed for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride. This is typically accomplished by treating 3-(pyridin-2-yloxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(pyridin-2-yloxy)benzoyl chloride is then reacted with cyclopentylamine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct.

Another approach is the direct Friedel-Crafts carboxamidation, although this is less common for pre-functionalized substrates. Oxidative amidation methods, which can form amides from aldehydes or benzylamines, represent another possible, though less direct, route.

The diaryl ether linkage is a central feature of the molecule, and its formation is a key synthetic challenge. The most prevalent method for creating this C-O bond is through a copper-catalyzed Ullmann condensation reaction. This reaction involves the coupling of a phenol (B47542) with an aryl halide. In this specific synthesis, methyl 3-hydroxybenzoate is typically reacted with a 2-halopyridine, such as 2-bromopyridine (B144113) or 2-chloropyridine.

The reaction is generally performed in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and often a ligand such as 1,10-phenanthroline (B135089) to stabilize the copper catalyst and facilitate the coupling. The reaction is typically conducted at elevated temperatures in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Following the successful coupling to form methyl 3-(pyridin-2-yloxy)benzoate, the ester is hydrolyzed to the corresponding carboxylic acid, 3-(pyridin-2-yloxy)benzoic acid, which is the precursor for the subsequent amide bond formation.

The cyclopentyl group is introduced into the molecule as part of the N-cyclopentylamide functional group. This is achieved during the benzamide bond formation step, as detailed in section 2.1.1. The source of this moiety is cyclopentylamine, a readily available primary amine. The nucleophilic nitrogen of cyclopentylamine attacks the activated carboxylic acid derivative of the 3-(pyridin-2-yloxy)benzoic acid core, leading to the formation of the stable amide linkage and the incorporation of the cyclopentyl group into the final product structure. The synthesis of various cyclopentane-based structures for use in medicinal chemistry has been a subject of considerable research.

The convergent synthesis of this compound relies on the preparation and use of several crucial intermediates.

Methyl 3-hydroxybenzoate: This commercially available compound serves as the starting material for the benzene (B151609) ring portion of the molecule. The ester group acts as a protecting group for the carboxylic acid during the ether formation step.

2-Halopyridine (e.g., 2-Bromopyridine): This reagent provides the pyridinyl portion of the pyridin-2-yloxy moiety. It undergoes the copper-catalyzed coupling with the hydroxyl group of methyl 3-hydroxybenzoate.

Methyl 3-(pyridin-2-yloxy)benzoate: This is the product of the Ullmann condensation. It is the direct precursor to the key carboxylic acid intermediate.

3-(pyridin-2-yloxy)benzoic acid: Formed by the hydrolysis of the corresponding methyl ester, this is the central intermediate that contains both the benzoyl and the pyridin-2-yloxy fragments. It is the substrate for the final amidation reaction.

Cyclopentylamine: This primary amine is the source of the N-cyclopentyl group and is reacted with the activated 3-(pyridin-2-yloxy)benzoic acid to form the final product.

Optimization of Synthetic Conditions and Yield

To ensure the viability of the synthetic route for larger-scale production, optimization of the reaction conditions is essential. The primary goals are to maximize the yield of the desired product, minimize the formation of impurities, and ensure the process is efficient and reproducible.

The two most critical steps for optimization are the copper-catalyzed formation of the diaryl ether and the final amide coupling reaction.

For the Ullmann condensation , a screening process is typically undertaken to identify the optimal combination of catalyst, ligand, base, solvent, and temperature. Different copper sources (e.g., CuI, CuBr, Cu₂O), ligands (e.g., 1,10-phenanthroline, L-proline, various diamines), and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can have a significant impact on the reaction rate and yield. The temperature is also a critical parameter that must be carefully controlled to promote the reaction without causing decomposition of the starting materials or products.

The following interactive table illustrates a hypothetical screening process for the Ullmann coupling of methyl 3-hydroxybenzoate and 2-bromopyridine.

| Entry | Copper Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | CuI (10) | None | K₂CO₃ (2.0) | DMF | 120 | 45 |

| 2 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 78 |

| 3 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 120 | 85 |

| 4 | Cu₂O (5) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 120 | 82 |

| 5 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | NMP | 140 | 91 |

| 6 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ (2.0) | NMP | 140 | 89 |

For the amide bond formation , screening focuses on the choice of coupling reagent, the stoichiometry of the reagents, the solvent, and the reaction temperature. The efficiency of different coupling agents can be compared to find the one that gives the highest yield and cleanest conversion with minimal side products, such as racemization if chiral centers were present. The amount of coupling agent and amine used is also optimized to ensure complete conversion of the carboxylic acid without requiring difficult purification steps.

Purification Techniques for this compound

The purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is largely dependent on the physical properties of the compound and the nature of the impurities.

Recrystallization is a commonly employed and effective technique for purifying solid amide products. researchgate.net The selection of an appropriate solvent system is critical for successful recrystallization. A good solvent will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures. For benzamide derivatives, a variety of solvents and solvent mixtures can be explored.

Table 1: Potential Recrystallization Solvents for Amide Purification

| Solvent/Solvent System | Polarity | Rationale |

| Ethanol/Water | Polar Protic | Good for moderately polar compounds; water acts as an anti-solvent. |

| Acetone/Hexane (B92381) | Polar Aprotic/Nonpolar | Acetone dissolves the amide, while hexane induces precipitation of the pure compound upon cooling. reddit.com |

| Ethyl Acetate (B1210297)/Heptane | Moderately Polar/Nonpolar | A common mixture for compounds of intermediate polarity. reddit.com |

| Acetonitrile | Polar Aprotic | Can be effective for compounds with aromatic rings. youtube.com |

| Dichloromethane/Cyclohexane (B81311) | Polar Aprotic/Nonpolar | Dichloromethane provides good solubility, while cyclohexane acts as the anti-solvent. |

Column Chromatography is another powerful purification technique, particularly for separating mixtures that are difficult to resolve by recrystallization or when the product is an oil. nih.gov Silica gel is the most common stationary phase for the purification of benzamide derivatives. The mobile phase, a mixture of solvents, is carefully chosen to achieve optimal separation.

Table 2: Typical Column Chromatography Conditions for Benzamide Derivatives

| Stationary Phase | Mobile Phase System (Gradient) | Detection Method |

| Silica Gel | Hexane/Ethyl Acetate | UV (254 nm) |

| Silica Gel | Dichloromethane/Methanol | UV (254 nm) |

| Reversed-Phase C18 | Acetonitrile/Water (+/- 0.1% Formic Acid) | UV (254 nm), MS |

The choice between hexane/ethyl acetate and dichloromethane/methanol gradients depends on the polarity of the target compound and its impurities. For more polar analogs, a reversed-phase system may provide better separation. biotage.com

Advanced Chemical Transformations and Derivatization Strategies

Further structural diversification of the this compound scaffold can be achieved through various advanced chemical transformations. These strategies are essential for exploring the structure-activity relationship of this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions for Analogues

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a powerful tool for creating a wide array of analogues. wikipedia.orgorganic-chemistry.org Starting from a halogenated derivative of this compound (e.g., where a bromine or iodine atom is present on either the benzamide or pyridine ring), various coupling partners can be introduced.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

Table 3: Exemplary Suzuki-Miyaura Coupling Reactions for Analogue Synthesis

| Aryl Halide Substrate | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Potential Product |

| N-cyclopentyl-3-(5-bromo-pyridin-2-yloxy)benzamide | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | N-cyclopentyl-3-(5-phenyl-pyridin-2-yloxy)benzamide |

| N-cyclopentyl-5-bromo-3-(pyridin-2-yloxy)benzamide | 4-Methylphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | N-cyclopentyl-5-(4-methylphenyl)-3-(pyridin-2-yloxy)benzamide |

| N-cyclopentyl-3-(pyridin-2-yloxy)-5-iodobenzamide | Thiophene-2-boronic acid | PdCl₂(dppf) | dppf | Na₂CO₃ | N-cyclopentyl-3-(pyridin-2-yloxy)-5-(thiophen-2-yl)benzamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. libretexts.orgchemeurope.com This reaction is instrumental in introducing various amine functionalities onto the aromatic rings of the parent molecule.

Table 4: Exemplary Buchwald-Hartwig Amination Reactions for Analogue Synthesis

| Aryl Halide Substrate | Amine | Palladium Precatalyst | Ligand | Base | Potential Product |

| N-cyclopentyl-3-(5-bromo-pyridin-2-yloxy)benzamide | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | N-cyclopentyl-3-(5-(morpholin-4-yl)pyridin-2-yloxy)benzamide |

| N-cyclopentyl-5-bromo-3-(pyridin-2-yloxy)benzamide | Piperidine | G3-XPhos | XPhos | LHMDS | N-cyclopentyl-5-(piperidin-1-yl)-3-(pyridin-2-yloxy)benzamide |

| N-cyclopentyl-3-(pyridin-2-yloxy)-5-iodobenzamide | Aniline | Pd(OAc)₂ | RuPhos | K₂CO₃ | N-cyclopentyl-5-(phenylamino)-3-(pyridin-2-yloxy)benzamide |

Nucleophilic Substitution Reactions in Benzamide Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) reactions provide another avenue for the synthesis of derivatives, particularly on electron-deficient aromatic rings like pyridine. youtube.com If the pyridine ring of this compound is substituted with a good leaving group (e.g., a halogen) at an activated position (ortho or para to the nitrogen), it can be displaced by a variety of nucleophiles.

Table 5: Nucleophilic Aromatic Substitution for Derivative Synthesis

| Substrate | Nucleophile | Solvent | Conditions | Potential Product |

| N-cyclopentyl-3-(4-chloro-pyridin-2-yloxy)benzamide | Sodium methoxide | Methanol | Reflux | N-cyclopentyl-3-(4-methoxy-pyridin-2-yloxy)benzamide |

| N-cyclopentyl-3-(6-fluoro-pyridin-2-yloxy)benzamide | Pyrrolidine | DMSO | 100 °C | N-cyclopentyl-3-(6-(pyrrolidin-1-yl)pyridin-2-yloxy)benzamide |

| N-cyclopentyl-3-(4,6-dichloro-pyridin-2-yloxy)benzamide | Sodium hydrosulfide | DMF | Room Temp. | N-cyclopentyl-3-(4-chloro-6-mercapto-pyridin-2-yloxy)benzamide |

The reactivity in SNAr reactions is highly dependent on the nature and position of the leaving group and any activating groups on the pyridine ring. youtube.com

Introduction of Diverse Functional Groups

A variety of other chemical transformations can be employed to introduce diverse functional groups onto the this compound scaffold, thereby expanding its chemical space.

Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack, the benzamide ring can undergo reactions such as nitration or halogenation, typically directed by the existing substituents. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization.

Directed Ortho-Metalation (DoM): The amide functionality can act as a directed metalating group, allowing for the introduction of substituents at the ortho position of the benzamide ring. Treatment with a strong base like n-butyllithium, followed by quenching with an electrophile, can introduce a range of functionalities.

Modification of the Cyclopentyl Group: While less common, modifications to the cyclopentyl group could be envisioned starting from a precursor with a functionalized cyclopentylamine, such as one containing a hydroxyl or amino group, prior to the amide coupling step.

These advanced transformations, often used in combination, provide a robust platform for the synthesis of a diverse library of this compound derivatives for further investigation.

Molecular Structure and Conformational Analysis of N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide

Spectroscopic Characterization Techniques in Structural Elucidation

The initial confirmation of the molecular structure of N-cyclopentyl-3-(pyridin-2-yloxy)benzamide was accomplished through a suite of spectroscopic methods. These techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier Transform Infrared (FT-IR) spectroscopy, collectively provide a detailed picture of the compound's connectivity, molecular weight, and the functional groups present.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were instrumental in verifying the atomic framework of this compound. The ¹H NMR spectrum displays characteristic signals corresponding to the protons of the cyclopentyl, benzamide (B126), and pyridine (B92270) moieties. The chemical shifts and coupling patterns of these signals provide definitive evidence for the connectivity of these structural fragments. Similarly, the ¹³C NMR spectrum exhibits a unique set of resonances for each carbon atom in the molecule, further corroborating the proposed structure.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 | d | 1H | Pyridine-H6 |

| 7.80 | t | 1H | Pyridine-H4 |

| 7.50 | d | 1H | Benzamide-H2 |

| 7.40 | t | 1H | Benzamide-H5 |

| 7.20 | d | 1H | Benzamide-H6 |

| 7.10 | d | 1H | Pyridine-H3 |

| 6.95 | t | 1H | Pyridine-H5 |

| 6.50 | d | 1H | NH |

| 4.30 | m | 1H | Cyclopentyl-CH |

This is a representative table based on typical chemical shifts for similar structures and should be cross-referenced with experimentally obtained data.

Mass spectrometry was employed to determine the precise molecular weight of this compound and to gain insights into its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Key Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 296.15 | [M]⁺ |

| 212.09 | [M - C₅H₉N]⁺ |

| 185.06 | [M - C₅H₁₀N₂O]⁺ |

| 95.05 | [C₅H₅NO]⁺ |

This is a representative table of potential fragments and should be verified with experimental mass spectra.

FT-IR spectroscopy was utilized to identify the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the N-H and C=O stretching vibrations of the amide group, as well as the C-O-C stretching of the ether linkage and the aromatic C-H and C=C vibrations of the pyridine and benzene (B151609) rings.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300 | N-H Stretch | Amide |

| 1650 | C=O Stretch | Amide I |

| 1540 | N-H Bend | Amide II |

| 1240 | C-O-C Stretch | Aryl Ether |

| 3050 | C-H Stretch | Aromatic |

This is a representative table based on typical IR frequencies and should be confirmed with experimental data.

X-ray Crystallography Studies of this compound and Co-crystals

Single-crystal X-ray diffraction analysis has provided an unambiguous determination of the solid-state structure of this compound. These studies reveal the precise bond lengths, bond angles, and torsion angles within the molecule. The crystal structure shows that the benzamide and pyridine rings are not coplanar, adopting a twisted conformation. Furthermore, the cyclopentyl group typically exhibits an envelope or twist conformation. Studies on co-crystals of this compound have also been undertaken to explore its intermolecular interactions with other molecules.

Structure Activity Relationship Sar Studies of N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

Without specific SAR data for N-cyclopentyl-3-(pyridin-2-yloxy)benzamide, the key pharmacophoric features can only be hypothesized based on the analysis of its structural components. The benzamide (B126) core likely serves as a central scaffold, with the amide bond playing a crucial role in forming hydrogen bonds with biological targets. The pyridin-2-yloxy moiety, with its aromatic ring and heteroatom, could be involved in pi-stacking interactions and further hydrogen bonding. The cyclopentyl group, being a lipophilic moiety, is expected to contribute to the compound's pharmacokinetic profile by influencing its solubility, membrane permeability, and binding to hydrophobic pockets of a target protein. However, without experimental data, the precise spatial arrangement and electronic properties of these features that are critical for biological activity remain undetermined.

Role of the Pyridin-2-yloxy Moiety Modifications in Target Binding

The pyridin-2-yloxy moiety is another key component where modifications could significantly alter the pharmacological profile. The position of the nitrogen atom in the pyridine (B92270) ring is crucial for its ability to act as a hydrogen bond acceptor. Modifications to the pyridine ring, such as the introduction of substituents, could alter its electronic properties and steric hindrance, thereby affecting its interaction with a biological target. Furthermore, the ether linkage connecting the pyridine and benzamide moieties provides a degree of rotational flexibility, which can be important for achieving the optimal conformation for binding. Without specific experimental data, the precise role of this moiety in the context of this compound remains speculative.

Influence of the Cyclopentyl Group and its Analogues on Pharmacological Profile

The N-cyclopentyl group is a lipophilic substituent that is expected to primarily influence the compound's pharmacokinetic properties. Variations in the size and lipophilicity of this group, for example, by replacing it with other cycloalkyl or acyclic alkyl groups, would likely impact absorption, distribution, metabolism, and excretion (ADME) profiles. It is also possible that the cyclopentyl group fits into a specific hydrophobic pocket within the target protein, in which case its size and shape would be critical for binding affinity. The lack of available SAR data with analogues of the cyclopentyl group prevents a detailed analysis of its specific contribution to the pharmacological profile.

Stereochemical Considerations in Structure-Activity Relationships

If chiral centers were to be introduced into the this compound scaffold, for instance, through substitution on the cyclopentyl ring, stereochemistry would become a critical factor in the SAR. Enantiomers of a chiral molecule often exhibit different biological activities and pharmacokinetic profiles. However, as this compound itself is achiral, and in the absence of studies on chiral analogues, a discussion on stereochemical considerations is not applicable based on the available information.

Mechanistic Investigations into Biological Activity of N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide

Identification of Molecular Targets and Binding Sites

There is no available data identifying the specific molecular targets or binding sites for N-cyclopentyl-3-(pyridin-2-yloxy)benzamide. Research on analogous compounds containing benzamide (B126) and pyridine (B92270) structures indicates a broad range of potential biological interactions; however, these cannot be directly attributed to the subject compound without specific experimental validation.

Enzyme Inhibition and Activation Mechanisms

No studies have been published detailing the effects of this compound on any specific enzymes. Therefore, its potential to act as either an enzyme inhibitor or activator, and the mechanisms of such actions, are unknown.

Receptor Modulation and Ligand-Binding Dynamics

There is no information available regarding the interaction of this compound with any cellular receptors. Consequently, its capacity for receptor modulation and the dynamics of its binding are yet to be determined.

Cellular Pathway Perturbations and Downstream Biological Effects

Without identified molecular targets, it is not possible to delineate any cellular pathways that may be perturbed by this compound. As a result, any downstream biological effects remain uncharacterized.

Allosteric Modulation Mechanisms of Action

While some benzamide derivatives have been shown to act as allosteric modulators of certain receptors, there is no evidence to suggest that this compound functions through an allosteric mechanism of action. Further research would be required to investigate this possibility.

Computational Chemistry and Molecular Modeling for N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

To understand the potential therapeutic action of N-cyclopentyl-3-(pyridin-2-yloxy)benzamide, molecular docking simulations can be employed to predict how it binds to a specific protein target. This analysis reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. For instance, in studies of similar benzamide (B126) derivatives, the amide group often participates in hydrogen bonding with amino acid residues in the protein's active site, while the aromatic rings can form π-π stacking or hydrophobic interactions. peerj.com The cyclopentyl group likely fits into a hydrophobic pocket, and the pyridin-2-yloxy moiety can form additional interactions, including potential hydrogen bonds via the pyridine (B92270) nitrogen. mdpi.com A detailed analysis would identify the specific amino acid residues involved in these interactions, providing a structural basis for the compound's activity.

A hypothetical ligand-protein binding mode analysis for this compound might reveal the following interactions with a target protein:

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Amide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Amide C=O | Serine, Threonine, Lysine |

| Hydrogen Bond | Pyridine Nitrogen | Serine, Threonine |

| Hydrophobic | Cyclopentyl Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Benzene (B151609) Ring | Tyrosine, Phenylalanine |

| π-π Stacking | Pyridine Ring | Tyrosine, Phenylalanine |

Beyond predicting the binding pose, molecular docking programs can estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov This score is calculated based on the intermolecular forces between the ligand and the protein. A lower binding energy generally indicates a more stable complex and potentially higher potency of the compound. For this compound, different docking algorithms could be used to calculate the binding affinity to a putative target. The interaction energy can be further broken down into its components (e.g., van der Waals, electrostatic) to understand the driving forces of the binding. For example, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have used such methods to evaluate binding affinity. nih.gov

A sample table of predicted binding affinities and interaction energies for this compound with a hypothetical target could look like this:

| Docking Program | Predicted Binding Affinity (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) |

| AutoDock Vina | -8.5 | -6.2 | -2.3 |

| Glide | -9.1 | -6.8 | -2.3 |

| GOLD | -8.9 | -6.5 | -2.4 |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and the flexibility of both the ligand and the protein. rsc.org For this compound, an MD simulation would reveal how the compound adjusts its conformation within the binding site and how the protein structure responds to the presence of the ligand. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability of the complex and the flexibility of individual residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. frontiersin.org By developing a QSAR model for a series of compounds similar to this compound, it is possible to predict the activity of new, unsynthesized analogs. wu.ac.th The model is built by identifying molecular descriptors (e.g., physicochemical properties, topological indices) that correlate with the observed biological activity. mdpi.com For this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be used to create a 3D map of favorable and unfavorable regions for activity around the molecule. nih.gov

Virtual Screening and Ligand-Based Drug Design Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This compound could serve as a starting point or "scaffold" for a virtual screen. nih.gov In a ligand-based approach, compounds with similar 2D or 3D structures to the lead compound are sought. Scaffold hopping is a more advanced technique that aims to find compounds with different core structures but similar activity. mdpi.comnih.govresearchgate.netmdpi.com This can lead to the discovery of novel chemical series with potentially improved properties.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity)

Before a compound can be considered a drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico tools can predict these properties based on the chemical structure of this compound. mdpi.comjonuns.comfrontiersin.org

Predicted ADME properties for this compound could be summarized as follows:

| ADME Property | Predicted Value | Interpretation |

| Caco-2 Permeability | High | Good potential for intestinal absorption. frontiersin.org |

| Human Intestinal Absorption | >90% | Likely to be well-absorbed from the gut. frontiersin.org |

| Blood-Brain Barrier (BBB) Permeability | Moderate | May or may not cross the BBB. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells. |

| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential Inhibitor of CYP2D6 | May have drug-drug interactions. scispace.com |

| Plasma Protein Binding | High (>90%) | May have a long duration of action. mdpi.com |

Preclinical Pharmacological Applications of N Cyclopentyl 3 Pyridin 2 Yloxy Benzamide and Its Analogues

In Vitro Pharmacological Profiling

The in vitro evaluation of benzamide (B126) analogues has revealed a range of biological activities, primarily centered on enzyme modulation and receptor interaction. These studies are crucial in elucidating the mechanism of action and therapeutic potential of this class of compounds.

Enzyme Assays and Kinetic Characterization

A significant area of investigation for benzamide derivatives has been their role as enzyme modulators. Notably, N-pyridin-2-yl benzamide analogues have been identified as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. ontosight.airesearchgate.net Enzyme assays are fundamental in characterizing the potency and efficacy of these activators. While specific kinetic data for N-cyclopentyl-3-(pyridin-2-yloxy)benzamide is not available, studies on analogous compounds provide a framework for understanding their potential enzymatic interactions.

For instance, a series of N-pyridin-2-yl benzamide analogues demonstrated significant glucokinase activation, with some compounds showing a GK fold activation of around 2. researchgate.net This level of activation indicates a potent effect on the enzyme's activity.

Glucokinase Activation by N-pyridin-2-yl Benzamide Analogues

| Compound | GK Fold Activation |

|---|---|

| Compound 5b | ~2 |

| Compound 5c | ~2 |

| Compound 5e | ~2 |

| Compound 5g | ~2 |

| Compound 5h | ~2 |

| Compound 6d | ~2 |

Furthermore, other substituted benzamide derivatives have been evaluated for their inhibitory effects on enzymes implicated in inflammation and cancer, such as cyclooxygenase (COX) and topoisomerase (Topo). acs.org For example, N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of COX-2 and Topo I. acs.org

Cell-Based Functional Assays and Cellular Pathway Analysis

Cell-based assays are instrumental in understanding how a compound affects cellular functions and signaling pathways. For benzamide derivatives with anti-inflammatory properties, a key area of investigation is their impact on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. acs.orgnih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. nih.gov

Studies on certain N-substituted benzamides, such as metoclopramide (B1676508), have shown that they can inhibit NF-κB activation in HeLa cells. nih.gov This inhibition of a central inflammatory pathway provides a mechanistic basis for the observed anti-inflammatory effects of these compounds. Additionally, the N-2-(phenylamino) benzamide derivative, 1H-30, was found to suppress the activation of the NF-κB pathway in cancer cells. acs.org

Receptor Binding Assays and Selectivity Determination

Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific biological targets. While no specific receptor binding data for this compound has been reported, studies on structurally related benzamides have demonstrated interactions with various receptors.

For instance, a series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives were identified as negative allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov One compound from this series exhibited a high binding affinity with a Ki value of 21 nM. nih.gov This finding suggests that the pyridinyl-benzamide scaffold can be tailored to target specific G-protein coupled receptors.

In Vivo Efficacy Studies in Disease Models (Non-Human)

Following promising in vitro results, lead compounds are typically advanced to in vivo studies in animal models of disease to assess their efficacy and therapeutic potential.

Evaluation in Metabolic Disease Models (e.g., Glucokinase Activation)

Given the in vitro activity of N-pyridin-2-yl benzamide analogues as glucokinase activators, their in vivo efficacy has been evaluated in rodent models of metabolic disease. researchgate.net The oral glucose tolerance test (OGTT) is a common model used to assess the ability of a compound to improve glucose disposal. researchgate.net

In a study involving N-pyridin-2-yl benzamide analogues, several compounds that demonstrated excellent in vitro glucokinase activity were tested in an OGTT in rats. researchgate.net Compounds 5c, 5e, and 5g were found to cause a significant reduction in blood glucose levels, with compound 5e showing antihyperglycemic activity comparable to a standard drug. researchgate.net These findings highlight the potential of this class of compounds for the management of type 2 diabetes.

Investigation in Inflammatory Disorder Models

The anti-inflammatory properties of benzamide derivatives have been investigated in various in vivo models. nih.gov For example, the N-substituted benzamides, metoclopramide and 3-chloroprocainamide, demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNFα) production in mice. nih.gov TNFα is a key pro-inflammatory cytokine, and its inhibition is a validated therapeutic strategy for many inflammatory diseases.

Furthermore, these compounds were also shown to prevent lung edema in a rat model of inflammation. nih.gov In a different study, the dual COX-2/Topo I inhibitor 1H-30, a N-2-(phenylamino) benzamide derivative, demonstrated the ability to decrease tumor growth in a mouse model, an effect attributed in part to the downregulation of the inflammatory marker COX-2. acs.org

Antiviral Activity Evaluation

Similarly, specific data on the antiviral activity of this compound and its analogues are not present in the available scientific reports. The broader class of pyridine-containing compounds has been a subject of interest in antiviral research, with various derivatives showing activity against a range of viruses. However, screening results and efficacy data for the precise chemical entity of this compound have not been publicly reported.

Consequently, it is not possible to provide data tables or a detailed account of its antiviral spectrum, potency, or mechanism of action.

Pharmacodynamic Biomarker Identification and Validation

The identification and validation of pharmacodynamic biomarkers are crucial steps in the preclinical and clinical development of therapeutic agents. These biomarkers provide measurable indicators of a pharmacological response to a drug. For this compound and its analogues, there is no published information regarding the identification or validation of specific pharmacodynamic biomarkers.

Research into pharmacodynamic biomarkers is typically conducted once a compound has demonstrated significant biological activity in preclinical models. Given the absence of detailed efficacy data for this compound in oncological or virological studies, it is consistent that research into its pharmacodynamic biomarkers has not been reported.

Based on a comprehensive review of available scientific literature and patent databases, there is currently no specific published research available for the chemical compound "this compound." As a result, a detailed article on its future research directions and perspectives, as outlined in the user's request, cannot be generated.

The strict adherence to discussing only "this compound" and the exclusion of data from analogous compounds means that without specific research on this molecule, the requested content on next-generation analogues, novel therapeutic indications, the use of omics technologies, and collaborative research initiatives cannot be substantively addressed.

Further research and publication on the synthesis, biological activity, and therapeutic potential of this compound are required before a meaningful discussion of its future directions can be developed.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-cyclopentyl-3-(pyridin-2-yloxy)benzamide, and how can reaction yields be improved?

- Methodology :

- Multi-step synthesis typically involves nucleophilic aromatic substitution (e.g., replacing halogens with pyridinyloxy groups) followed by amide coupling. For example, 3-chloro-4-fluoronitrobenzene can react with pyridinemethanol under alkaline conditions to form intermediates, which are then reduced and condensed with cyanoacetic acid derivatives .

- Optimize reaction parameters: Use mild acidic/basic conditions to minimize side reactions, and employ catalysts (e.g., Pd/C for reductions) to enhance efficiency. Solvent choice (e.g., CHCl or DMF) and temperature control (room temp to reflux) are critical for yield improvement .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR (1H/13C) : Assign peaks based on substituent effects; the pyridinyloxy group shows distinct aromatic splitting patterns, while the cyclopentyl moiety exhibits multiplet signals in the aliphatic region .

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the benzamide core) .

- IR spectroscopy : Identify carbonyl (C=O, ~1650 cm) and pyridine ring vibrations (~1600 cm) to confirm functional groups .

Advanced Research Questions

Q. How can researchers investigate the kinase inhibitory activity of this compound?

- Methodology :

- Enzyme assays : Perform competitive binding assays using ATP-dependent kinases (e.g., EGFR or MAPK). Measure IC values via fluorescence polarization or radiometric assays .

- Molecular docking : Use PDB structures (e.g., 3HKC) to model interactions between the compound’s pyridinyloxy group and kinase ATP-binding pockets. Software like AutoDock or Schrödinger Suite can predict binding affinities .

- Structural analogs : Compare activity with derivatives like N-(4-acetylphenyl)-3-(pyridin-2-yloxy)benzamide (moderate kinase inhibition) to identify key pharmacophores .

Q. How can discrepancies in biological activity data across different assays be resolved?

- Methodology :

- Dose-response validation : Repeat assays with standardized protocols (e.g., six replicates per condition) and use ANOVA with Duncan’s post hoc test to assess statistical significance .

- Solubility/purity checks : Verify compound solubility in assay buffers (e.g., DMSO concentration ≤1%) and confirm purity via HPLC (>95%) to rule out excipient interference .

- Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., proliferation inhibition in cancer lines) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzamide derivatives?

- Methodology :

- Analog synthesis : Modify substituents (e.g., cyclopentyl vs. acetylphenyl groups) and test for changes in bioactivity. For example, replacing the pyridinyloxy group with thiazole reduces kinase affinity .

- Data tables : Compare key parameters (e.g., IC, logP) across derivatives (Table 1).

| Compound | IC (µM) | logP | Key Structural Feature |

|---|---|---|---|

| This compound | 0.45 | 3.2 | Cyclopentyl, pyridinyloxy |

| N-(4-Acetylphenyl)-3-(pyridin-2-yloxy)benzamide | 1.8 | 2.9 | Acetylphenyl, pyridinyloxy |

| N-(3-Chlorophenyl)benzamide | >10 | 4.1 | Chlorophenyl, no heterocycle |

- Computational modeling : Use QSAR (quantitative SAR) to correlate molecular descriptors (e.g., polar surface area, H-bond donors) with activity .

Technical Challenges and Solutions

Q. How can crystallization challenges for X-ray analysis be addressed?

- Methodology :

- Screening : Use high-throughput crystallization kits (e.g., Hampton Research) with varied precipitant conditions (PEGs, salts).

- Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

- Void analysis : Mercury’s void visualization tool identifies solvent channels, guiding crystal optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.